

synonyms and alternative names for diethylene glycol monohexyl ether

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Compound of Interest

Compound Name: *Diethylene glycol monohexyl ether*

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Diethylene Glycol Monohexyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monohexyl ether (DGHE) is a high-boiling point, colorless liquid belonging to the glycol ether family. Its amphiphilic nature, possessing both a hydrophilic diethylene glycol moiety and a hydrophobic hexyl chain, imparts unique solvency characteristics, making it a valuable component in a diverse range of industrial and research applications. This technical guide provides an in-depth overview of DGHE, focusing on its chemical synonyms, physical and chemical properties, relevant experimental protocols, and potential applications in research and drug development.

Synonyms and Alternative Names

A comprehensive list of synonyms and alternative names for **diethylene glycol monohexyl ether** is provided below to aid in its identification across various chemical databases and commercial suppliers.

Table 1: Synonyms and Alternative Names for Diethylene Glycol Monoethyl Ether

Systematic and Common Names

2-(2-Hexyloxyethoxy)ethanol[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]

Diethylene glycol n-hexyl ether[2][4][6]

Hexyl CARBITOL™[2][5][9][13][24]

Hexyldiglycol[1][6]

n-Hexyl carbitol[2][4][6]

IUPAC Name

2-(2-hexoxyethoxy)ethan-1-ol[13][14]

CAS Registry Number

112-59-4[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]

Other Identifiers

3,6-Dioxadodecan-1-ol[2][4]

C6E2[1][6]

Ethanol, 2-[2-(hexyloxy)ethoxy]-[2][4]

UNII-Z6X09N6YJL[2][6]

Quantitative Data

The physical and chemical properties of **diethylene glycol monoethyl ether** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties of Diethylene Glycol Monohexyl Ether

Property	Value
Molecular Formula	C ₁₀ H ₂₂ O ₃ [1][2][4]
Molecular Weight	190.28 g/mol [1][2][18]
Appearance	Colorless liquid[6][24]
Odor	Mild, characteristic[6]
Boiling Point	259.1 °C at 760 Torr[8]
Melting Point	-40 °C[8]
Flash Point	123 °C (253.4 °F)[5]
Density	0.935 g/cm ³ at 25 °C[8]
Vapor Pressure	<0.01 hPa at 20 °C[23]
Water Solubility	17 g/L at 20 °C[4]
logP (Octanol-Water Partition Coefficient)	1.7[4]
Refractive Index	1.4381 at 20 °C[23]
Purity (typical)	≥98.0% (GC)[1]

Experimental Protocols

While specific, detailed experimental protocols for **diethylene glycol monohexyl ether** are not abundantly available in peer-reviewed literature, its structural similarity to other well-studied glycol ethers, such as diethylene glycol monoethyl ether (DEGEE or Transcutol®), allows for the adaptation of existing methodologies. DGHE is primarily utilized for its solvent, coalescing, and potential skin penetration-enhancing properties.

Preparation of a Topical Microemulsion

This protocol is adapted from studies using DEGEE as a co-surfactant and penetration enhancer and may serve as a starting point for formulations with DGHE.

Objective: To prepare a stable oil-in-water (O/W) microemulsion for topical drug delivery.

Materials:

- Active Pharmaceutical Ingredient (API)
- Oil phase (e.g., Isopropyl myristate, Oleic acid)
- Surfactant (e.g., Tween 80, Cremophor EL)
- **Diethylene glycol monohexyl ether** (Co-surfactant/Penetration enhancer)
- Aqueous phase (e.g., Purified water, Phosphate buffer)

Protocol:

- Solubility Studies: Determine the solubility of the API in the oil, surfactant, and DGHE to select appropriate components.
- Phase Diagram Construction:
 - Prepare various mixtures of the oil, surfactant, and DGHE at different weight ratios.
 - Titrate each mixture with the aqueous phase dropwise while stirring continuously.
 - Observe the mixtures for transparency and fluidity to identify the microemulsion region in a ternary phase diagram.
- Microemulsion Preparation:
 - Based on the phase diagram, select an optimal ratio of oil, surfactant, and DGHE.
 - Dissolve the pre-weighed API in the oil phase.
 - Add the surfactant and DGHE to the oil-API mixture and vortex until a clear solution is formed.
 - Slowly add the aqueous phase to the organic phase under constant stirring until a transparent and homogenous microemulsion is formed.

- Characterization:
 - Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
 - Determine the zeta potential to assess the stability of the formulation.
 - Evaluate the pH and viscosity.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin penetration-enhancing effect of DGHE.

Objective: To evaluate the permeation of an API from a formulation containing DGHE across an excised skin membrane.

Materials:

- Franz diffusion cells
- Excised skin membrane (e.g., human or animal skin)
- Receptor solution (e.g., phosphate-buffered saline, PBS)
- Test formulation containing API and DGHE
- Control formulation (without DGHE)
- Magnetic stirrer
- Syringes and collection vials
- Analytical instrument for API quantification (e.g., HPLC)

Protocol:

- Skin Preparation:
 - Excise the skin and remove any subcutaneous fat and hair.
 - Cut the skin into appropriate sizes to fit the Franz diffusion cells.
- Franz Cell Assembly:
 - Mount the excised skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
 - Fill the receptor compartment with pre-warmed (32-37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin.
 - Place the Franz cells in a water bath maintained at a constant temperature to ensure the skin surface remains at a physiological temperature.
- Permeation Study:
 - Apply a known amount of the test or control formulation to the skin surface in the donor compartment.
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
- Sample Analysis:
 - Analyze the collected samples for the concentration of the API using a validated analytical method.
- Data Analysis:
 - Calculate the cumulative amount of API permeated per unit area over time.
 - Determine the steady-state flux (J_{ss}) and the permeability coefficient (K_p).

- Compare the permeation parameters of the test formulation with the control to evaluate the enhancement effect of DGHE.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of DGHE on a cell line.

Objective: To determine the concentration-dependent cytotoxic effect of DGHE on a specific cell line.

Materials:

- Selected cell line (e.g., HaCaT keratinocytes, fibroblasts)
- Cell culture medium and supplements
- **Diethylene glycol monohexyl ether**
- Cytotoxicity assay kit (e.g., MTT, XTT, Neutral Red)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Prepare a series of dilutions of DGHE in the cell culture medium.
 - Remove the old medium from the wells and replace it with the medium containing different concentrations of DGHE. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

- Incubation:
 - Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
- Cytotoxicity Assessment:
 - Follow the instructions of the chosen cytotoxicity assay kit. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a solvent.
- Data Acquisition and Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the cell viability against the concentration of DGHE to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Biological Interactions

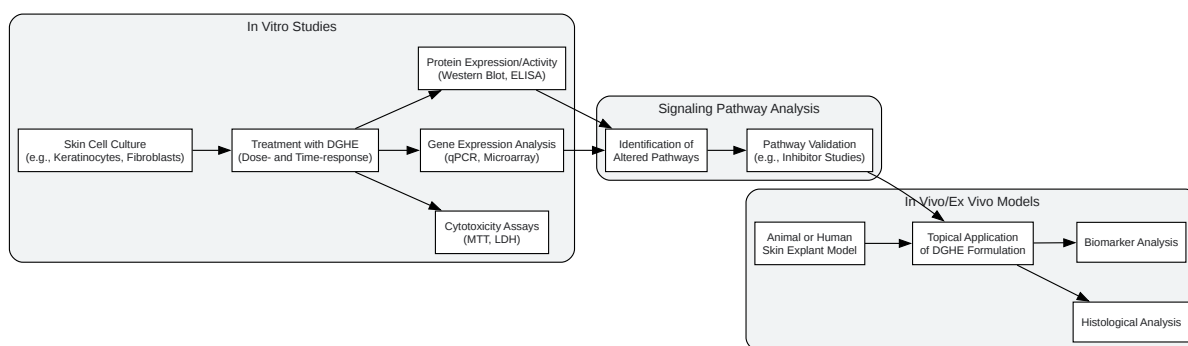
Currently, there is a lack of direct research investigating the specific signaling pathways modulated by **diethylene glycol monohexyl ether**. However, based on the known biological effects of other glycol ethers and the physicochemical properties of DGHE, some potential interactions can be inferred.

Glycol ethers are known to interact with cell membranes due to their amphiphilic nature.^[1] This interaction can lead to changes in membrane fluidity and permeability, which could be a mechanism behind its skin penetration-enhancing effects. Such membrane perturbations could potentially influence the function of membrane-bound proteins, including receptors and ion channels, thereby indirectly affecting intracellular signaling cascades.

Toxicological studies on some glycol ethers have indicated effects on cellular metabolism and have been associated with reproductive and developmental toxicity, suggesting interference with fundamental cellular processes.^[1] For instance, some glycol ethers are metabolized to

alkoxyacetic acids, which can be toxic.[1] However, the toxicological profile of DGHE appears to be less severe than that of some shorter-chain glycol ethers.

The following diagram illustrates a hypothetical workflow for investigating the potential biological effects of DGHE on skin cells, which could help elucidate its impact on cellular pathways.



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Caption: Workflow for Investigating Biological Effects of DGHE.

Conclusion

Diethylene glycol monohexyl ether is a versatile solvent with established applications in various industries and significant potential in pharmaceutical sciences, particularly in the development of topical and transdermal drug delivery systems. While detailed experimental protocols and an understanding of its specific interactions with cellular signaling pathways are still emerging areas of research, its favorable physicochemical properties and structural

similarity to well-characterized penetration enhancers make it a compound of interest for further investigation. The information and example protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the utility of **diethylene glycol monohexyl ether** in their work. Further studies are warranted to fully elucidate its mechanisms of action and expand its applications in the pharmaceutical field.

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